molecular formula C31H26N4O4S B14141667 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide CAS No. 676614-72-5

1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide

Cat. No.: B14141667
CAS No.: 676614-72-5
M. Wt: 550.6 g/mol
InChI Key: VXMJLPJEVCSJDH-UHFFFAOYSA-N
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Description

1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydroxy group, a diazenyl linkage, and a sulfonyl amine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, including diazotization, coupling reactions, and amide formation. The general synthetic route can be summarized as follows:

    Diazotization: The starting material, aniline derivative, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.

    Amide Formation: The resulting azo compound undergoes further reactions with carboxylic acid derivatives to form the final amide product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The azo linkage can be reduced to form amine derivatives.

    Substitution: The sulfonyl amine group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage allows it to form stable complexes with metal ions, while the sulfonyl amine group can interact with proteins and enzymes. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:

    1-hydroxy-4-[(E)-(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide: Similar structure but with a methoxy group instead of a methyl group.

    1-hydroxy-4-[(E)-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide: Contains a fluorine atom, which can alter its chemical and biological properties.

Properties

CAS No.

676614-72-5

Molecular Formula

C31H26N4O4S

Molecular Weight

550.6 g/mol

IUPAC Name

1-hydroxy-4-[[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C31H26N4O4S/c1-20-12-15-24(16-13-20)40(38,39)35-23-14-17-28(21(2)18-23)33-34-29-19-27(30(36)26-11-7-6-10-25(26)29)31(37)32-22-8-4-3-5-9-22/h3-19,35-36H,1-2H3,(H,32,37)

InChI Key

VXMJLPJEVCSJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N=NC3=CC(=C(C4=CC=CC=C43)O)C(=O)NC5=CC=CC=C5)C

Origin of Product

United States

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